molecular formula C17H24N8 B5619988 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5619988
M. Wt: 340.4 g/mol
InChI Key: MUUHWHJLWBJKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from simple precursors to gradually build up the complex structure. A method reported for synthesizing azolyl piperidines involves arylation of azoles (such as pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring, which may be related to the synthesis approach for the compound (Shevchuk et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine can be extensively studied using X-ray crystallography and computational methods such as DFT calculations. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's reactivity and properties. For instance, studies on similar triazine derivatives have elucidated molecular structures through X-ray crystallography and Hirshfeld calculations (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from its functional groups and heterocyclic components. Azoles are known for participating in nucleophilic substitution reactions, coordination to metals, and serving as ligands in complexation reactions. The piperidine ring introduces basicity and nucleophilicity, affecting the compound's interaction with acids and electrophiles.

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. The presence of heteroatoms (N, O) and the compound's overall polarity can significantly affect its solubility in various solvents, crucial for its application in different mediums. Studies on compounds with similar heterocyclic structures highlight the importance of molecular interactions, such as hydrogen bonding, in dictating physical properties (Baraldi et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8/c1-22-11-7-18-15(22)12-24-9-4-14(5-10-24)17-21-20-16(23(17)2)13-25-8-3-6-19-25/h3,6-8,11,14H,4-5,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHWHJLWBJKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

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